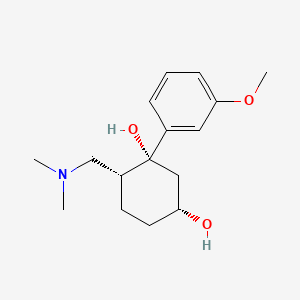

(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

アキソマドールは、トラマドールに関連する合成の中枢作用性オピオイド鎮痛薬です。 これは、エンド製薬とグルネンタール社との共同で、慢性的な中程度から重度の腰痛および関節症の治療のために調査されていました 。 アキソマドールは、オピオイド作動薬としての性質と、ノルアドレナリンおよびセロトニンの再取り込みを阻害する作用で知られています .

準備方法

アキソマドールは、特定の置換基を持つシクロヘキサン環の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順が含まれます。

- シクロヘキサン環の形成。

- ジメチルアミノ基の導入。

- メトキシフェニル基の付加。

- 目的の立体化学を実現するための最終的な調整 .

アキソマドールの工業生産方法は、これらの合成経路を最適化して、高収率と純度を実現します。反応条件は、化合物の完全性を維持し、副生成物の生成を最小限に抑えるために注意深く制御されています。

化学反応の分析

アキソマドールは、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アキソマドールの酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、還元は脱酸素化化合物を生成する可能性があります。

科学研究の用途

化学: アキソマドールは、オピオイド鎮痛薬の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: アキソマドールに関する研究は、鎮痛の生物学的メカニズムとオピオイド受容体の役割を理解するのに役立ちます。

科学的研究の応用

Chemistry: Axomadol serves as a model compound for studying the synthesis and reactivity of opioid analgesics.

Biology: Research on Axomadol helps in understanding the biological mechanisms of pain relief and the role of opioid receptors.

作用機序

アキソマドールは、オピオイド作動薬とモノアミン再取り込み阻害の組み合わせによって効果を発揮します。それは中枢神経系のオピオイド受容体に結合し、鎮痛をもたらします。 さらに、ノルアドレナリンとセロトニンの再取り込みを阻害し、鎮痛効果を高めます 。関与する分子標的には、μオピオイド受容体とノルアドレナリンおよびセロトニンのトランスポーターが含まれます。

類似の化合物との比較

アキソマドールは、トラマドールやタペンタドールなどの他のオピオイド鎮痛薬と似ています。それはそれを際立たせるユニークな特性を持っています。

トラマドール: アキソマドールとトラマドールはどちらも中枢作用性オピオイド鎮痛薬ですが、アキソマドールは化学構造が異なり、薬物動態特性が異なる場合があります.

タペンタドール: アキソマドールと同様に、タペンタドールもオピオイド作動薬としての性質を持ち、ノルアドレナリンの再取り込みを阻害します。

参考文献

類似化合物との比較

Axomadol is similar to other opioid analgesics like tramadol and tapentadol. it has unique properties that set it apart:

Tramadol: Both Axomadol and tramadol are centrally-acting opioid analgesics, but Axomadol has a different chemical structure and may have different pharmacokinetic properties.

Tapentadol: Like Axomadol, tapentadol also has opioid agonistic properties and inhibits noradrenaline reuptake.

References

特性

CAS番号 |

187219-99-4 |

|---|---|

分子式 |

C16H25NO3 |

分子量 |

279.37 g/mol |

IUPAC名 |

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol |

InChI |

InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m0/s1 |

InChIキー |

LQJLLAOISDVBJM-OFQRWUPVSA-N |

SMILES |

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |

異性体SMILES |

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O |

正規SMILES |

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

187219-99-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Axomadol; BN-110; EN-3324; GRT-151; GRT-0151Y; BN110; EN3324; GRT151; GRT0151Y; BN 110; EN 3324; GRT 151; GRT 0151Y |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

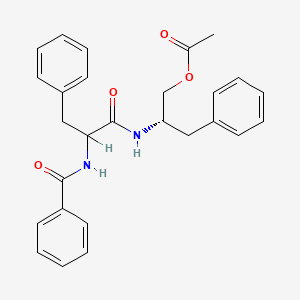

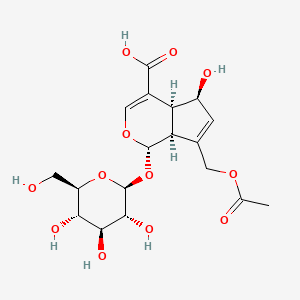

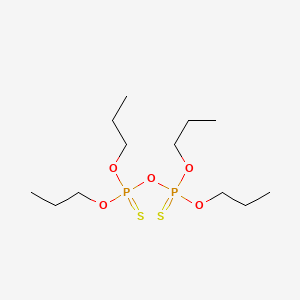

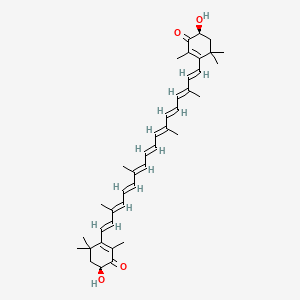

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)

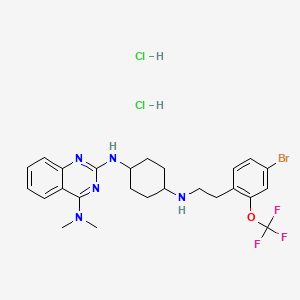

![2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine](/img/structure/B1665808.png)